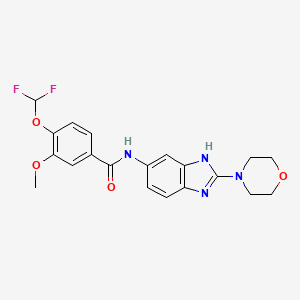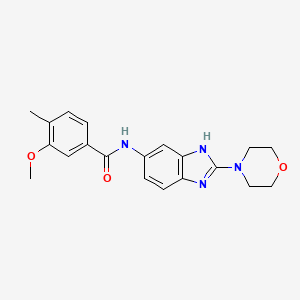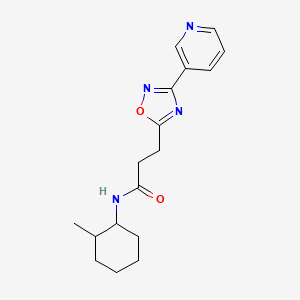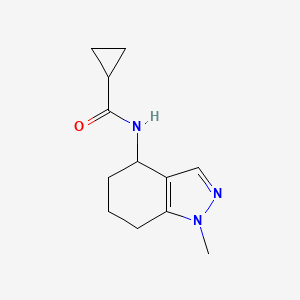![molecular formula C14H16N4O B7495323 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in recent years. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a significant role in various cellular processes, such as cell proliferation, differentiation, and apoptosis. The aim of
Wirkmechanismus
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide exerts its pharmacological effects by inhibiting N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide, an enzyme that regulates various cellular processes. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has two isoforms, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamideα and N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamideβ, which are involved in different signaling pathways. The inhibition of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide by N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide leads to the activation of various signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. These pathways are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are involved in the survival and differentiation of neurons. It also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β. Moreover, it has been found to improve glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and activating the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide, making it a valuable tool for studying the role of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide in various cellular processes. It is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, it has some limitations, such as its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. It also has potential off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has several potential future directions. One direction is to investigate its therapeutic potential in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties for the treatment of cancer and chronic inflammatory diseases. Moreover, it may be used as a potential therapeutic agent for type 2 diabetes by improving glucose metabolism and insulin sensitivity. Finally, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and bioavailability in vivo.
Conclusion:
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide is a potent inhibitor of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide, an enzyme that plays a significant role in various cellular processes. It has been extensively studied for its potential therapeutic applications in various diseases, such as neurodegenerative diseases, cancer, chronic inflammatory diseases, and type 2 diabetes. It exerts its pharmacological effects by activating various signaling pathways involved in cell survival, proliferation, and differentiation. It has several advantages for lab experiments, such as its potency and specificity, but also has some limitations, such as its low solubility and potential off-target effects. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide involves a series of chemical reactions. The first step is the preparation of 3-(1H-1,2,4-triazol-1-yl)pyridine, which is achieved by reacting 3-pyridylboronic acid with sodium azide in the presence of a copper catalyst. The second step involves the reaction of 3-(1H-1,2,4-triazol-1-yl)pyridine with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It also has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and chronic inflammatory diseases. Moreover, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.
Eigenschaften
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-6-2-1-3-7-11)15-10-13-17-16-12-8-4-5-9-18(12)13/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGYKEWRJPCCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)


![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
